7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine
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Overview
Description
7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine is a complex organic compound belonging to the pyrazolo-pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, an ethoxycarbonyl group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine typically involves a multi-step processThe ethoxycarbonyl group is then added via esterification, and the final step involves the formation of the benzylidene moiety through a condensation reaction with benzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene moiety to a benzyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their anticancer properties and similar synthetic routes.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds are also investigated for their potential as CDK2 inhibitors .
Uniqueness
What sets 7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16F3N3O2 |
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Molecular Weight |
351.32 g/mol |
IUPAC Name |
ethyl (7E)-7-benzylidene-3-(trifluoromethyl)-4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H16F3N3O2/c1-2-25-16(24)23-9-12(8-11-6-4-3-5-7-11)14-13(10-23)15(22-21-14)17(18,19)20/h3-8H,2,9-10H2,1H3,(H,21,22)/b12-8+ |
InChI Key |
QDYHPXICIXZXRD-XYOKQWHBSA-N |
Isomeric SMILES |
CCOC(=O)N1C/C(=C\C2=CC=CC=C2)/C3=NNC(=C3C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)N1CC(=CC2=CC=CC=C2)C3=NNC(=C3C1)C(F)(F)F |
Origin of Product |
United States |
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